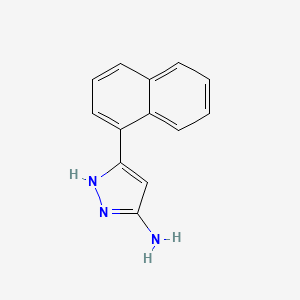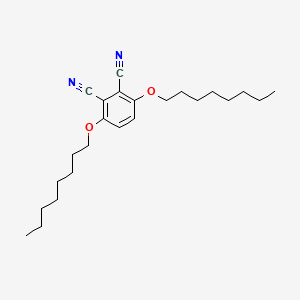![molecular formula C19H25NO3 B1623151 (4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline CAS No. 33049-61-5](/img/structure/B1623151.png)
(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline is a semi-synthetic opioid analgesic derived from dihydrocodeine. It is primarily used for the management of moderate to severe pain, severe dyspnea, and as an antitussive agent. This compound is known for its potent analgesic properties and is often used when alternative treatments are inadequate.
准备方法
Synthetic Routes and Reaction Conditions: (4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline is synthesized through the methylation of dihydrocodeine. The process involves the introduction of a methyl group to the dihydrocodeine molecule, typically using methyl iodide or dimethyl sulfate as methylating agents. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base.
Industrial Production Methods: In industrial settings, the production of methyldihydrocodeine involves large-scale methylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The final product is purified through crystallization or chromatography techniques to ensure pharmaceutical-grade quality.
化学反应分析
Types of Reactions: (4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form methyldihydrocodeinone, a ketone derivative.
Reduction: The compound can be reduced to form methyldihydromorphine, a more potent opioid.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed in substitution reactions.
Major Products:
Oxidation: Methyldihydrocodeinone
Reduction: Methyldihydromorphine
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of detection and quantification methods.
Biology: Studied for its effects on opioid receptors and its potential use in pain management.
Medicine: Investigated for its efficacy and safety in treating pain and cough, as well as its potential for abuse and addiction.
Industry: Utilized in the formulation of pharmaceutical products, particularly in combination with other analgesics or antitussives.
作用机制
(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound is metabolized to dihydromorphine, a highly active metabolite with a high affinity for mu-opioid receptors, further enhancing its analgesic effects.
相似化合物的比较
Dihydrocodeine: A semi-synthetic opioid used for pain and cough relief.
Codeine: An opiate used to treat pain, coughing, and diarrhea.
Hydrocodone: A semi-synthetic opioid used for pain relief and as a cough suppressant.
(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline’s unique methylation provides it with distinct pharmacological properties, making it a valuable compound in both clinical and research settings.
属性
CAS 编号 |
33049-61-5 |
|---|---|
分子式 |
C19H25NO3 |
分子量 |
315.4 g/mol |
IUPAC 名称 |
(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C19H25NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4,6,12-13,15,18H,5,7-10H2,1-3H3/t12-,13+,15-,18-,19-/m0/s1 |
InChI 键 |
RVJQWONQPCTLDL-SSTWWWIQSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC |
手性 SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)OC |
规范 SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC |
Key on ui other cas no. |
33049-61-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-](/img/structure/B1623068.png)













